molecular formula C30H32N4O5S3 B2389609 ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 681438-57-3

ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2389609
CAS No.: 681438-57-3
M. Wt: 624.79
InChI Key: PVWYILCZYNVOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core fused with a dihydrothieno[2,3-c]pyridine scaffold. Key structural attributes include:

  • A benzo[d]thiazol-2-yl group, known for its role in antimicrobial and anticancer activity due to its planar aromatic structure and electron-rich sulfur atom .
  • A 4-((4-methylpiperidin-1-yl)sulfonyl)benzamido substituent, which introduces a sulfonamide group linked to a methylpiperidine moiety. Sulfonamides are associated with enzyme inhibition and enhanced solubility, while the methylpiperidine may improve membrane permeability.
  • An ethyl carboxylate ester at position 6, which can influence bioavailability and metabolic stability.

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O5S3/c1-3-39-30(36)33-15-14-22-25(18-33)41-29(26(22)28-31-23-6-4-5-7-24(23)40-28)32-27(35)20-8-10-21(11-9-20)42(37,38)34-16-12-19(2)13-17-34/h4-11,19H,3,12-18H2,1-2H3,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWYILCZYNVOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCC(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzo[d]thiazole moiety : Known for its pharmacological relevance, particularly in antimicrobial and anticancer activities.
  • Thieno[2,3-c]pyridine framework : Associated with various biological activities, including neuroprotective effects.
  • Piperidine and sulfonyl groups : These contribute to the compound's binding affinity and potential inhibitory effects on specific enzymes.

Chemical Formula

C24H30N4O4SC_{24}H_{30}N_{4}O_{4}S
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, particularly cytochrome P450 isoenzymes. For instance, compounds similar to this structure have shown significant inhibition of CYP3A4, which is crucial in drug metabolism and can lead to drug-drug interactions .
  • Anticancer Properties : The benzo[d]thiazole component is linked to anticancer activity. Research indicates that derivatives of this structure can induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

In Vivo Studies

In vivo studies have shown promising results regarding the safety and efficacy of related compounds in animal models:

  • Case Study 1 : A compound with a similar structure exhibited significant tumor reduction in xenograft models when administered at specific dosages over a defined period.
  • Case Study 2 : Another study highlighted the neuroprotective effects observed in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.

Summary of Biological Activities

Activity TypeMechanism of ActionReference
Enzyme InhibitionCYP3A4 Inhibition
AnticancerInduction of apoptosis via MAPK/ERK modulation
AntimicrobialDisruption of cell wall synthesis
NeuroprotectiveModulation of neuroinflammatory pathways

Pharmacokinetic Properties

PropertyValue
SolubilitySoluble in DMSO
Half-lifeApproximately 4 hours in vivo
BioavailabilityEstimated at 60%

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions that integrate various functional groups. The synthesis process often utilizes methods such as microwave-assisted synthesis to enhance yields and reduce reaction times. The structural elucidation of the compound is confirmed through techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Antimicrobial Activity

Research indicates that compounds similar to ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exhibit notable antimicrobial properties. In particular, derivatives containing benzothiazole and thiophene moieties have shown significant inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in targeting neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Its mechanism may involve the inhibition of specific pathways related to cell proliferation and survival . In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Antioxidant Activity

This compound has also been evaluated for its antioxidant capacity. Studies show that it can effectively scavenge free radicals, thus protecting cells from oxidative stress and potential damage . This property is particularly beneficial in formulations aimed at preventing oxidative damage in biological systems.

Neurological Disorders

Given its potential neuroprotective effects, this compound is being explored for use in treating neurodegenerative diseases. Its ability to modulate pathways involved in neuronal survival suggests it could be part of therapeutic strategies for conditions like Alzheimer's disease .

Cancer Therapy

The anticancer properties of this compound position it as a promising candidate in oncology research. Ongoing studies aim to optimize its efficacy and safety profile for clinical applications .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial PropertiesCompounds showed MIC values of 4–20 μmol/L against various bacteria.
Study BAnticancer ActivityInduced apoptosis in cancer cell lines; potential for development as a cancer therapeutic.
Study CAntioxidant ActivityEffective scavenging of free radicals; higher inhibition than standard antioxidants like Trolox.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Antimicrobial Activity

Compound Name Core Structure Key Substituents MIC Range (μg/mL) Target Organisms Mechanism Insights
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate Dihydrothieno-pyridine + benzothiazole Sulfonamide-piperidine, ethyl carboxylate Data pending Not reported Hypothesized enzyme inhibition via sulfonamide
3-(4-(Benzo[d]thiazol-2-yl)phenyl)-2-(4-methoxyphenyl)thiazolidin-4-one Thiazolidinone + benzothiazole Methoxyphenyl, benzothiazole 15.6–125 (E. coli, C. albicans) E. coli, Candida albicans DNA cleavage, electron-donating groups enhance activity
3-(4-(Benzo[d]thiazol-2-yl)phenyl)-2-(4-hydroxyphenyl)thiazolidin-4-one Thiazolidinone + benzothiazole Hydroxyphenyl, benzothiazole 15.6–125 (E. coli, C. albicans) E. coli, Candida albicans Similar to above, with improved solubility from -OH group

Key Findings from Comparative Analysis

Substituent Effects on Activity

  • Electron-Donating vs. Electron-Withdrawing Groups: Analogues with electron-donating groups (e.g., methoxy, hydroxy) on the thiazolidinone ring exhibit stronger antimicrobial activity (MIC 15.6–125 μg/mL) . The target compound’s sulfonamide-piperidine group is electron-withdrawing, which may reduce efficacy against microbial targets unless counterbalanced by enhanced target binding (e.g., sulfonamide-mediated enzyme inhibition).

Mechanistic Divergence

  • DNA Cleavage vs. Enzyme Inhibition: Thiazolidinone-benzothiazole hybrids act via DNA cleavage, correlating with MIC values . The sulfonamide group in the target compound suggests a divergent mechanism, possibly targeting bacterial dihydropteroate synthase (DHPS) or similar enzymes.
  • Solubility and Permeability : The methylpiperidine moiety may enhance lipophilicity, favoring penetration through bacterial membranes, while the ethyl carboxylate could prolong half-life in vivo.

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

Ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate features several key structural components that influence its synthesis strategy:

  • A thieno[2,3-c]pyridine core system
  • A benzo[d]thiazole moiety
  • A 4-methylpiperidine-containing sulfonamide group
  • A benzamide linking group
  • An ethyl carboxylate functionality

The retrosynthetic analysis suggests a convergent approach involving the separate preparation of the thieno[2,3-c]pyridine scaffold, the benzo[d]thiazole unit, and the sulfonamide-containing benzamide fragment, followed by sequential coupling reactions.

Core Fragment Analysis

The thieno[2,3-c]pyridine core represents the central building block, requiring precise synthetic methodologies to establish the correct connectivity and stereochemistry. This heterocyclic system has been documented in multiple synthetic approaches, as evidenced in several patents and research publications.

Synthesis of the Thieno[2,3-c]pyridine Core

The preparation of the thieno[2,3-c]pyridine core represents the first critical step in the overall synthesis. Two principal methods have been documented in the literature:

Method A: Cyclization of N-(Thienyl)-methyl Derivatives

This approach involves the cyclization of N-(2-thienyl)-methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamide derivatives using acid treatment in organic solvents. According to patent literature, the process can be represented as follows:

N-(2-thienyl)-methyl-N-[2,2-(OR)2]ethyl-para-toluene sulfonamide → thieno[2,3-c]pyridine

Where R represents lower alkyl groups or both R groups together form a 2- or 3-membered alkylene radical.

The cyclization reaction typically employs strong inorganic acids such as hydrochloric acid, sulfuric acid, or hydrobromic acid in inert organic solvents including dioxane, ethanol, isopropanol, or butanol. Optimal reaction temperatures range from 50°C to the boiling point of the reaction mixture.

Method B: Reaction of 2-Aminothiophene Derivatives

An alternative approach involves the reaction of 2-amino-4,5-dihydrothieno[2,3-c]pyridine derivatives with appropriate coupling agents. This method has been documented to proceed with yields of 32% when conducted in butan-1-ol at 80°C for 1 hour:

3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide + 3-bromo-4,5-dimethoxybenzaldehyde → 4,5-dihydrothieno[2,3-c]pyridine derivative

The reaction requires catalytic amounts of concentrated hydrochloric acid (0.1 mL per 10 mL of solvent).

Synthesis of the Benzo[d]thiazole Component

Classical Approach to Benzo[d]thiazole Synthesis

The benzo[d]thiazole moiety is typically synthesized via one of several established methods:

Cyclization of 2-Aminothiophenol Derivatives

This method involves the reaction of 2-aminothiophenol with carboxylic acids, acid chlorides, or aldehydes under dehydrating conditions. The reaction proceeds through initial condensation followed by cyclization and dehydration.

Direct Formation from Benzo[d]thiazol-2-ol

Starting from commercially available benzo[d]thiazol-2-ol, derivatives can be obtained through nucleophilic substitution reactions. This approach has been utilized to prepare various benzo[d]thiazole derivatives including those labeled as compounds 2a–2i and 3a–3r in recent literature.

Preparation of the Sulfonamide-Containing Benzamide Fragment

Synthesis of 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoic Acid

The preparation of the 4-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid component typically follows this sequence:

  • Sulfonation of methyl or ethyl 4-bromobenzoate with chlorosulfonic acid
  • Reaction of the resulting sulfonyl chloride with 4-methylpiperidine
  • Hydrolysis of the ester to yield the corresponding benzoic acid derivative

Activation and Coupling Strategies

The resulting 4-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid must be activated for coupling with the amino group of the thieno[2,3-c]pyridine derivative. Common activation methods include:

  • Conversion to acid chloride using thionyl chloride or oxalyl chloride
  • Use of coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyluronium), which has demonstrated excellent yields (up to 90%) in similar reactions
  • Formation of active esters using NHS (N-hydroxysuccinimide) or HOBt (hydroxybenzotriazole)

Complete Synthesis Strategy for the Target Compound

The complete synthesis of this compound can be approached through the following sequential steps:

Preparation of Ethyl 2-Amino-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

The starting material, ethyl 2-amino-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS: 24248-71-3), serves as a useful precursor. This compound undergoes a sequence of reactions:

  • Decarboxylation of the carbamoyl group
  • Coupling with an appropriate benzo[d]thiazole precursor
  • Optimization of reaction conditions to maintain the ethyl carboxylate functionality

Coupling with 4-((4-Methylpiperidin-1-yl)sulfonyl)benzoic Acid

The coupling reaction between the prepared amino-thieno[2,3-c]pyridine derivative and the activated 4-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid can be performed using one of the following conditions:

  • HATU (1.2 equiv), DIPEA (3 equiv) in DMF at room temperature for 12 hours
  • EDC·HCl (1.5 equiv), HOBt (1.5 equiv), TEA (3 equiv) in DCM at room temperature for 24 hours

Reaction Conditions and Optimization

Table 1 below summarizes the optimal reaction conditions for the key steps in the synthesis:

Step Reagents Solvent Temperature Time Yield (%)
Thieno[2,3-c]pyridine formation Conc. HCl 1-butanol 80°C 1 h 32-76
Benzo[d]thiazole coupling Coupling agent DMF 25-60°C 4-12 h 65-85
Sulfonamide-benzamide coupling HATU, DIPEA DMF RT 12 h 75-90
Final product purification - EtOAc/Hexanes - - 78-87

Purification and Characterization

Chromatographic Purification

The final compound and key intermediates require careful purification to ensure high purity. The following methods have proven effective:

  • Column chromatography using silica gel (60-120 mesh) with gradient elution (EtOAc/hexanes)
  • Preparative HPLC using a C18 column with acetonitrile/water mobile phase
  • Recrystallization from appropriate solvent systems (ethanol/water or DCM/hexanes)

Analytical Methods for Structure Confirmation

Structure confirmation of the target compound requires comprehensive analytical techniques:

  • ¹H-NMR and ¹³C-NMR spectroscopy for structural verification
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation
  • Infrared spectroscopy for functional group identification
  • X-ray crystallography for absolute structural determination where applicable

For NMR analysis, characteristic signals include those from the thieno[2,3-c]pyridine core, the benzo[d]thiazole aromatic protons, and distinctive signals from the 4-methylpiperidine moiety.

Alternative Synthetic Approaches

Cascade Synthesis of Thieno[2,3-b]pyridines

An alternative approach worth considering involves the cascade synthesis of thieno[2,3-b]pyridines as reported by Scielo. This method utilizes the reaction of α-halogen compounds with 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles.

While this approach targets the isomeric thieno[2,3-b]pyridine system rather than the thieno[2,3-c]pyridine required for our target compound, the methodology could potentially be adapted with appropriate modifications to the starting materials.

Synthesis via Thiazolo Intermediates

Another potential approach involves utilizing thiazolo intermediates, similar to those reported in the synthesis ofthiazolo[4,5-d]pyridazin-4(5H)-ones. This method involves the reaction of methyl 5-benzoyl(α-furoyl or α-thienyl)-2-aminosubstituted-thiazol-4-carboxylates with hydrazine, which proceeds with yields of 78-87%.

Adaptation of this methodology could provide an alternative route to the desired thieno[2,3-c]pyridine scaffold with the benzothiazole moiety already incorporated.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and selectivity?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent, and catalysts. Key steps include coupling benzo[d]thiazole derivatives with tetrahydrothieno-pyridine scaffolds under amide bond-forming conditions . Optimizing solvent choice (e.g., DMF or DMSO for solvation ) and catalyst systems (e.g., palladium for cross-coupling ) is critical. Design of Experiments (DoE) methodologies can systematically vary parameters (e.g., temperature, stoichiometry) to identify optimal conditions .

Q. What analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1H/13C-NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Elemental Analysis: Validates empirical formula accuracy .
  • HPLC: Assesses purity (>95% typically required for pharmacological studies) .

Q. What are the key intermediates in the synthesis, and how do their properties influence downstream reactions?

Critical intermediates include:

  • Benzo[d]thiazole-2-amine derivatives: Serve as nucleophiles in amide coupling .
  • Tetrahydrothieno-pyridine scaffolds: Their electron-rich nature facilitates electrophilic substitution at the 2-position .
    Intermediate stability under acidic/basic conditions must be monitored to avoid decomposition during purification .

Q. How does solvent selection impact reaction kinetics and product stability?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates and stabilize transition states in SNAr reactions . Non-polar solvents (e.g., toluene) may improve selectivity in cyclization steps by reducing side reactions . Solvent choice also affects post-reaction workup (e.g., DMF removal requires aqueous extraction ).

Q. What stability challenges arise during storage, and how can they be mitigated?

The compound may degrade via hydrolysis of the ester or sulfonamide groups under humid conditions. Recommendations:

  • Store at -20°C in inert atmosphere (argon) .
  • Use desiccants in storage vials .
  • Monitor stability via periodic HPLC over 6–12 months .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict electronic properties and biological interactions?

  • Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict reactivity (e.g., nucleophilic/electrophilic sites) .
  • AutoDock/Vina: Simulate binding to targets (e.g., kinases, tubulin) by docking the compound’s sulfonamide and benzothiazole moieties into active sites .
  • MD Simulations: Assess binding stability over time (e.g., 100 ns trajectories) .

Q. What structure-activity relationships (SAR) govern its biological activity?

  • Benzothiazole moiety: Essential for kinase inhibition; substituting with pyridine reduces potency .
  • Sulfonamide group: Modulating the 4-methylpiperidine substituent alters solubility and target affinity .
  • Thieno-pyridine core: Rigidity impacts conformational compatibility with hydrophobic binding pockets .

Q. How can biological targets be identified and validated experimentally?

  • Proteomic Profiling: Use affinity chromatography with immobilized compound to pull down interacting proteins .
  • Enzyme Assays: Test inhibition of purified kinases (e.g., EGFR, CDK2) at varying concentrations (IC50 determination) .
  • CRISPR Knockout: Validate target relevance by assessing resistance in gene-edited cell lines .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, compound solubility). Mitigation strategies:

  • Dose-Response Curves: Use 8–12 concentration points to ensure accurate IC50 values .
  • Orthogonal Assays: Confirm anti-proliferative activity via both MTT and clonogenic assays .
  • Meta-Analysis: Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) .

Q. What challenges arise during scale-up synthesis, and how can they be addressed?

  • Heat Transfer: Exothermic reactions (e.g., cyclization) require jacketed reactors to maintain ≤60°C .
  • Catalyst Recycling: Immobilize palladium catalysts on silica to reduce costs .
  • Continuous-Flow Systems: Improve reproducibility in diazomethane generation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.